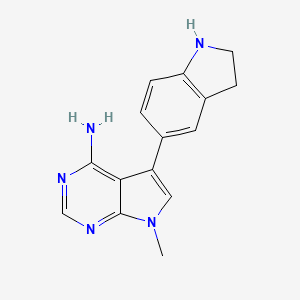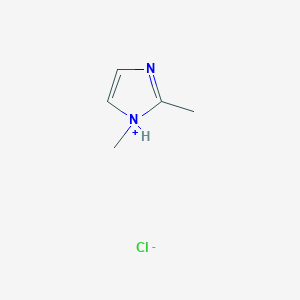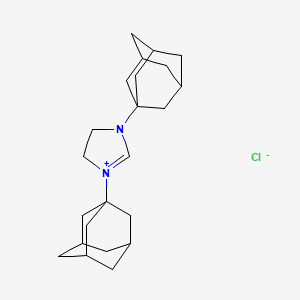
1,3-Bis(1-adamantyl)-4,5-dihydroimidazolium chloride, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(1-adamantyl)-4,5-dihydroimidazolium chloride is a chemical compound with the molecular formula C23H33ClN2 . It has been studied for its potential in the field of supramolecular chemistry, particularly in the context of encapsulation by β-cyclodextrins .
Synthesis Analysis
The synthesis of polymers carrying adamantyl substituents in their side chains has been addressed in various studies . Synthetic methods for these polymers include typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups .Molecular Structure Analysis
The molecular structure of 1,3-Bis(1-adamantyl)-4,5-dihydroimidazolium chloride has been demonstrated by 1D and 2D 1H NMR, ESI/HRMS, and a molecular modeling study .Chemical Reactions Analysis
The study of the hydrogen/deuterium exchange reactions of the C(2)-proton for different carbene precursors has been carried out in the absence and presence of β-cyclodextrin . Encapsulation of 1,3-disubstituted imidazolium chloride by β-cyclodextrins results in the inhibition of the H(2)/D exchange in the complex .Physical And Chemical Properties Analysis
1,3-Bis(1-adamantyl)-4,5-dihydroimidazolium chloride has a molecular weight of 372.97 . It is a white powder with a melting point of 345-346°C . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
Green Solvent Applications
Imidazolium chloride salts, like 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), are highlighted for their roles as green solvents in polymer science. Their properties such as low melting point, strong polarity, and high temperature stability make them excellent plasticizers for polymers like polyacrylonitrile (PAN), facilitating processes like plasticized spinning. This application signifies a move towards more environmentally friendly solvent systems in material processing and engineering (Xiang Li & Xiaonan Dang, 2022).
Cellulose and Polysaccharide Dissolution
Ionic liquids, including various imidazolium chlorides, serve as effective solvents for cellulose and polysaccharides, supporting their dissolution and further chemical modification. This capacity is crucial for developing sustainable materials and chemicals from biomass, representing an important research direction in green chemistry and materials science (T. Heinze et al., 2008).
Electrochemical Applications
Research on haloaluminate ionic liquids, including those based on imidazolium, has advanced electrochemical technologies for applications such as electroplating and energy storage. These studies highlight the potential of imidazolium-based ionic liquids in developing new electrochemical systems for energy applications, underscoring the versatility of these compounds beyond their chemical properties (T. Tsuda, G. Stafford, & C. Hussey, 2017).
Environmental Impact Consideration
The scaling-up of technologies using imidazolium acetate, for instance, necessitates a thorough understanding of their toxicity and environmental impact. Such reviews underline the importance of assessing the safety of these compounds as their industrial applications grow, ensuring that their benefits do not come at the expense of environmental or human health (Shaghayegh Ostadjoo et al., 2018).
作用機序
The mechanism of action of 1,3-Bis(1-adamantyl)-4,5-dihydroimidazolium chloride involves the formation of inclusion complexes of imidazolium salts with the native β-cyclodextrin and the β-dimethylcyclodextrin . This is a simple and efficient method to modify the acidity of the imidazolium H(2) and to modify its environment .
Safety and Hazards
将来の方向性
The future directions of research on 1,3-Bis(1-adamantyl)-4,5-dihydroimidazolium chloride could involve further exploration of its potential in the field of supramolecular chemistry . Additionally, the synthesis of polymers carrying adamantyl substituents in their side chains could be further optimized .
特性
IUPAC Name |
1,3-bis(1-adamantyl)-4,5-dihydroimidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N2.ClH/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;/h15-21H,1-14H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORHXHKRFBPWRY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](=CN1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride | |
CAS RN |
871126-33-9 |
Source


|
| Record name | 6-Bromochromone-3-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B6335115.png)
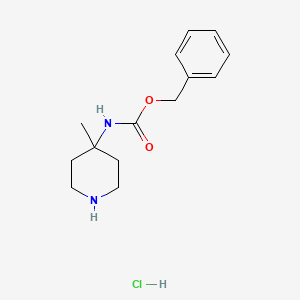
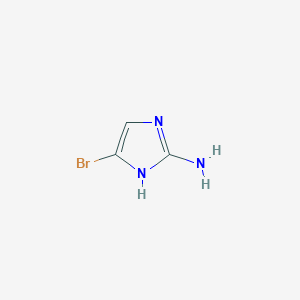
![1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6335132.png)
![exo-9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine dihydrochloride](/img/structure/B6335136.png)





![2-[2-Chloro-6-hydroxy-5-(2-methylquinolin-8-ylamino)methyl]-3-oxo-3H-xanthen-9-ylbenzoic acid](/img/structure/B6335177.png)
